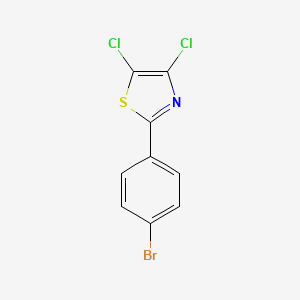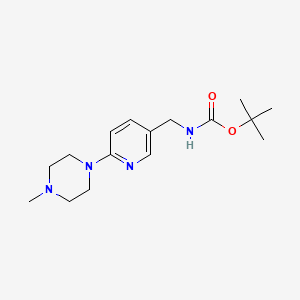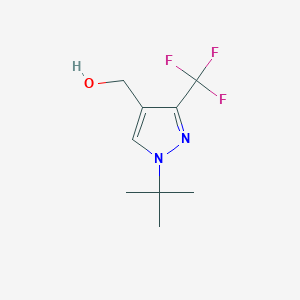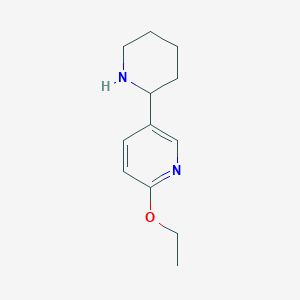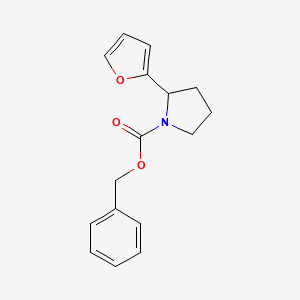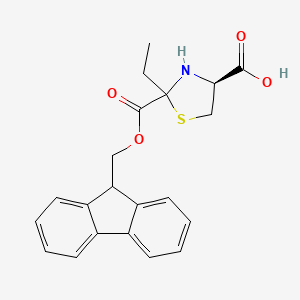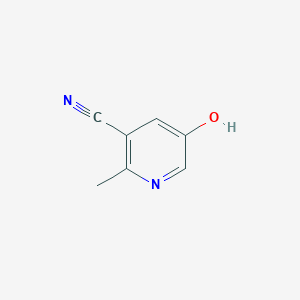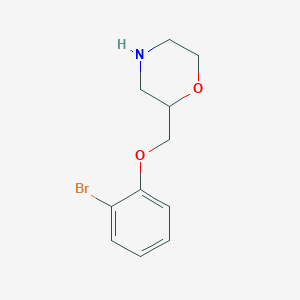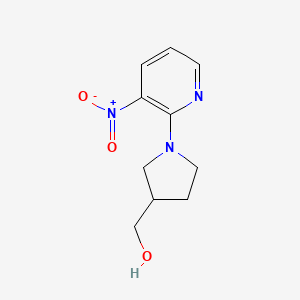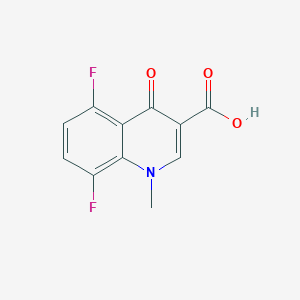
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of fluorine atoms at positions 5 and 8, a methyl group at position 1, and a carboxylic acid group at position 3 on the quinoline ring. The presence of these substituents imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
科学的研究の応用
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound’s antibacterial properties make it a subject of study for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against drug-resistant bacterial strains.
Industry: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
作用機序
The antibacterial activity of 5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.
類似化合物との比較
5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: can be compared with other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. While all these compounds share a common quinolone core and exhibit antibacterial activity, the presence of different substituents imparts unique properties to each compound.
Similar Compounds
Ciprofloxacin: Contains a cyclopropyl group at position 1 and a piperazine ring at position 7.
Norfloxacin: Contains an ethyl group at position 1 and a piperazine ring at position 7.
Ofloxacin: Contains a methyl group at position 1 and a piperazine ring at position 7.
The unique combination of substituents in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H7F2NO3 |
|---|---|
分子量 |
239.17 g/mol |
IUPAC名 |
5,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-5(11(16)17)10(15)8-6(12)2-3-7(13)9(8)14/h2-4H,1H3,(H,16,17) |
InChIキー |
PUFKVOIPDQCNBY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=C(C=CC(=C21)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


